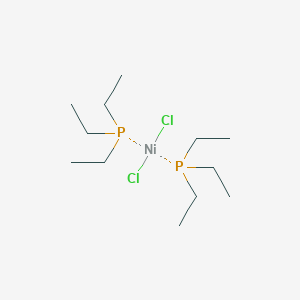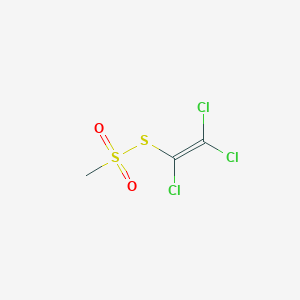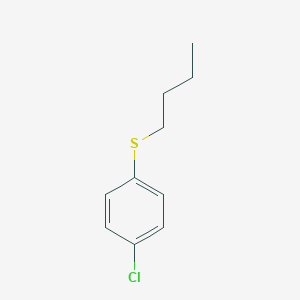
n-Methyl-aza-2,2,4-trimethylsilacyclopentane
Overview
Description
N-Methyl-aza-2,2,4-trimethylsilacyclopentane is a compound of interest in the field of surface chemistry and materials science. It is used to create monolayer films on silicon substrates through chemisorption, which involves the formation of a covalent siloxane linkage to the surface. This process is notable for its byproduct-free nature, as the ring-opening of the compound does not produce any extraneous substances. The secondary amine that results from this process can further react to form a carboxylic acid-terminated surface, which is useful for various applications in nanotechnology .
Synthesis Analysis
The synthesis of related cyclic azasilanes, including this compound, involves the use of palladium-catalyzed amination reactions. For instance, a series of aza[1(n)()]metacyclophanes, which are related to the cyclic oligomers of poly(m-aniline), are synthesized in a single step through this method . Additionally, the synthesis of trimethylsilylmethyl azide, a silyl-functionalized alkyl azide, is achieved by reacting chloromethyltrimethylsilane with sodium azide, demonstrating the versatility of silicon-based compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been studied using various spectroscopic techniques. Density functional calculations have been employed to determine the most stable conformations of cyclic oligomers, which are precursors to high-spin molecules . X-ray diffraction studies have also been used to elucidate the crystal structure of novel silicon-containing compounds, providing insight into their three-dimensional arrangement and potential reactivity .
Chemical Reactions Analysis
This compound is capable of undergoing surface-triggered tandem coupling reactions, which are useful for the modification of inorganic surfaces, including nanoparticles and oxidized silicon wafers. These reactions involve a ring-opening step followed by a subsequent coupling with functional molecules, such as epoxy and acrylate systems . Other related compounds, such as N-Methylidene[bis(trimethylsilyl)methyl]amine, participate in [2 + 2] cycloadditions with ketenes to produce β-lactams .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of silicon and nitrogen in these compounds imparts unique reactivity patterns, as seen in their ability to act as reducing agents for generating low-valent transition metals . The electron-rich nature of these organosilicon compounds, as well as their negative one-electron redox potentials, contribute to their strong reducing abilities, which are advantageous in catalytic reactions such as the Reformatsky reaction .
Scientific Research Applications
Chemisorption and Surface Modification
- Monolayer Film Formation: N-Methyl-aza-2,2,4-trimethylsilacyclopentane is used in the chemisorption process to produce monolayer films on silicon (oxide) substrates. The process involves ring opening and formation of a covalent siloxane linkage to the surface without producing byproducts. This application is significant in creating secondary amine-reactive surfaces (Khadka, Strandwitz, & Ferguson, 2017).
Nanotechnology Applications
- Coupling Agent for Nanotechnologies: This compound is used as a coupling agent for various nanotechnologies, including surface modification of nanoparticles, nanocrystals, mesoporous materials, and substrates. Its ability to form high-density monolayer deposition via a ring-opening reaction makes it an effective agent for one-pot self-assembly on nanostructures (Pan et al., 2017).
Thin Film Characterization
- Molecular Layer Deposition of Hybrid Siloxane Thin Films: It's used in the vapor to solid polymerization of cyclotrisiloxane and itself by molecular layer deposition. This process is characterized by various techniques such as X-ray photoelectron spectroscopy and high-resolution transmission electron microscopy, which are crucial for understanding the properties of thin films (Ashurbekova et al., 2020).
Mass Spectrometry and Polymer Synthesis
- Analysis of Polymers: The compound is used in the study of primary amine end-functionalized polymers, analyzed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. This is important in the synthesis and characterization of polymers like polystyrene and poly(methyl methacrylate) (Ji, Sakellariou, & Mays, 2007).
Mechanism of Action
The mechanism of action of n-Methyl-aza-2,2,4-trimethylsilacyclopentane involves a ring-opening reaction on the surface, revealing a cryptic amine functionality. This amine can then perform a subsequent tandem coupling reaction with functional molecules, allowing for a one-pot self-assembly route on nanostructures .
Safety and Hazards
properties
IUPAC Name |
1,2,2,4-tetramethylazasilolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NSi/c1-7-5-8(2)9(3,4)6-7/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJIZILSYLRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN([Si](C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885029 | |
| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18387-19-4 | |
| Record name | 1,2,2,4-Tetramethyl-1-aza-2-silacyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018387194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-aza-2,2,4-trimethylsilacyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)






![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)




